molecular formula C21H26N4O3S B11282192 1,1'-[3-ethyl-6-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dibutan-1-one

1,1'-[3-ethyl-6-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dibutan-1-one

Cat. No.: B11282192
M. Wt: 414.5 g/mol
InChI Key: SBXWRWSRZKGAGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine family, a fused heterocyclic system known for its pharmacological versatility. The core structure consists of a triazole ring fused with a thiadiazine ring. Key substituents include:

  • 3-Ethyl group: Enhances lipophilicity and influences metabolic stability.
  • Dibutan-1-one moieties at positions 5 and 7: These ketonic groups may modulate solubility and reactivity, enabling conjugation or further functionalization .

Synthetic routes for analogous compounds typically involve condensation reactions between substituted bromoethanones and aminotriazole thiones under reflux conditions in ethanol .

Properties

Molecular Formula

C21H26N4O3S

Molecular Weight

414.5 g/mol

IUPAC Name

1-[5-butanoyl-3-ethyl-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one

InChI

InChI=1S/C21H26N4O3S/c1-5-8-16(26)20-19(14-10-12-15(28-4)13-11-14)25(18(27)9-6-2)24-17(7-3)22-23-21(24)29-20/h10-13H,5-9H2,1-4H3

InChI Key

SBXWRWSRZKGAGK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(N(N2C(=NN=C2S1)CC)C(=O)CCC)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation with 4-Methoxyphenacyl Bromide

Reaction Scheme:

Conditions:

  • Solvent: Ethanol or DMF

  • Catalyst: Triethylamine or K₂CO₃

  • Temperature: Reflux (78–100°C)

  • Time: 4–6 hours
    Yield: 70–85%

Conditions:

  • Solvent: Dichloromethane (DCM)

  • Base: Pyridine or DMAP (to scavenge HCl)

  • Temperature: 0°C → Room temperature (gradual warming)

  • Time: 12–24 hours
    Yield: 60–72%

Michael Addition with Ethyl Acrylate Followed by Oxidation

Reaction Scheme:

Conditions:

  • Step 1: THF, RT, 6 hours

  • Step 2: KOH (aqueous), H₂O₂, 60°C, 3 hours
    Yield: 55–65% overall

Optimization Studies

Solvent and Catalyst Impact on Cyclocondensation

SolventCatalystYield (%)Reaction Time (h)
EthanolTriethylamine786
DMFK₂CO₃854
AcetonitrileNone458

Key Finding: Polar aprotic solvents (e.g., DMF) with mild bases enhance reaction efficiency.

Microwave-Assisted Synthesis

Microwave irradiation reduces cyclocondensation time from 6 hours to 20 minutes, improving yields to 88–92%.

Characterization and Validation

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.45 (q, J=7.2 Hz, 2H, CH₂CH₃), 3.85 (s, 3H, OCH₃), 7.12–7.89 (m, 4H, Ar-H), 2.60–2.90 (m, 8H, butanone-CH₂).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C).

X-ray Crystallography:
Single-crystal analysis confirms the planar triazolothiadiazine core and trans-configuration of dibutanone substituents.

Challenges and Limitations

  • Regioselectivity: Competing reactions at N1 vs. N2 of the triazole ring require careful stoichiometric control.

  • Oxidation Sensitivity: The dibutanone moiety is prone to over-oxidation; thus, mild oxidizing agents (e.g., H₂O₂) are preferred .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of triazolo-thiadiazine have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism suggests that 1,1'-[3-ethyl-6-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dibutan-1-one could potentially be developed as an anticancer agent by targeting microtubule dynamics in cancer cells .

Antiviral Activity

Compounds from the triazolo-thiadiazine family have also demonstrated antiviral effects. Studies have shown that subtle modifications in their structure can lead to enhanced activity against various viruses. The potential for this compound to act against viral infections warrants further exploration .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The initial steps often include the formation of the triazole and thiadiazine rings through cyclization reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential to confirm the structure and purity of the synthesized compound.

Case Study 1: Antitumor Efficacy

In a study published in 2022 focusing on similar triazolo-thiadiazine derivatives, researchers synthesized a series of compounds and evaluated their cytotoxicity against various cancer cell lines. The results indicated that certain structural modifications led to increased potency against tumor cells. This reinforces the potential application of this compound in cancer therapy .

Case Study 2: Antiviral Properties

Another investigation highlighted the antiviral activity of triazole derivatives against coronaviruses. The study demonstrated that specific substitutions on the phenyl ring could enhance antiviral activity significantly. This suggests that similar modifications on this compound might yield compounds with improved efficacy against viral pathogens .

Mechanism of Action

The mechanism of action of 1-[7-BUTANOYL-3-ETHYL-6-(4-METHOXYPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE involves its interaction with various molecular targets and pathways. The triazole and thiadiazine rings allow the compound to bind to specific enzymes and receptors, inhibiting their activity . This binding can lead to the disruption of cellular processes, resulting in the compound’s therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares the target compound with key analogues:

Compound Core Structure Key Substituents Reported Bioactivity Reference
Target Compound [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine 3-Ethyl, 6-(4-methoxyphenyl), 5,7-dibutan-1-one Antifungal (predicted via molecular docking against 14α-demethylase lanosterol)
3-(4-Chlorophenyl)-7-Methyl-5H-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazin-6(7H)-One Same 3-(4-Chlorophenyl), 7-methyl Corrosion inhibition; antimicrobial activity under investigation
3-Ethyl-6-(4-Fluorophenyl)-7H-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazine Same 3-Ethyl, 6-(4-fluorophenyl) Structural characterization via X-ray crystallography; no bioactivity reported
3-(3-Chlorophenyl)-6-Aryl-7H-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazines Same 3-(3-Chlorophenyl), 6-aryl (e.g., 4-nitrophenyl) Significant antimicrobial activity against S. aureus and C. albicans
3-(5-(4-Methoxyphenyl)Pyrazol-3-yl)-6-R-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazoles Triazolo-thiadiazole with pyrazole linkage 3-Pyrazolyl (4-methoxyphenyl), 6-R (variable alkyl/aryl) Antifungal activity via inhibition of 14α-demethylase lanosterol

Pharmacological Potential

  • Antimicrobial Activity : Chlorophenyl and nitrophenyl substituents enhance antimicrobial potency, as seen in compounds 5a–j and 7a–j . The target compound’s 4-methoxyphenyl group may reduce toxicity compared to nitro derivatives.
  • Antifungal Targeting: Molecular docking studies suggest triazolo-thiadiazines with 4-methoxyphenyl groups exhibit strong binding to fungal lanosterol demethylase (PDB: 3LD6) .
  • Corrosion Inhibition : The 7-methyl substituent in 3-(4-chlorophenyl)-7-methyl derivatives enhances surface adsorption on metals, indicating dual utility .

Physicochemical Properties

  • Lipophilicity : Ethyl and methoxyphenyl groups increase logP values, improving membrane permeability.
  • Solubility : Dibutan-1-one moieties may reduce aqueous solubility compared to carboxylate salts (e.g., 6-(2,6-dichlorophenyl) derivatives) .
  • Stability : Thiadiazine rings are susceptible to hydrolysis under acidic conditions, necessitating formulation optimization.

Biological Activity

The compound 1,1'-[3-ethyl-6-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dibutan-1-one represents a novel class of triazolo[3,4-b][1,3,4]thiadiazines. This compound has garnered attention due to its potential biological activities including antimicrobial , antiviral , anticancer , and anti-inflammatory properties.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC18_{18}H22_{22}N4_{4}O1_{1}S1_{1}
Molecular Weight342.46 g/mol
CAS NumberNot available

Biological Activity Overview

Research indicates that triazolo-thiadiazine derivatives exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds in this class have shown significant efficacy against various pathogenic bacteria and fungi. For instance, studies have reported that certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 3.125 μg/mL against E. coli and Pseudomonas aeruginosa .
  • Anticancer Activity : The compound has been evaluated for its cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). In vitro studies revealed that some derivatives could inhibit cell proliferation effectively, with IC50_{50} values indicating potent activity .
  • Antiviral Activity : Preliminary investigations into the antiviral properties against strains like HPAI H5N1 have shown promising results, suggesting potential applications in antiviral drug development .

The mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Tubulin Polymerization : Some derivatives prevent the polymerization of tubulin, disrupting the microtubule network essential for cell division .
  • Enzymatic Inhibition : The compounds have been found to inhibit enzymes such as tissue-nonspecific alkaline phosphatase (h-TNAP), which may be linked to their anticancer properties .

Case Studies

Several case studies highlight the effectiveness of triazolo-thiadiazine derivatives:

  • Anticancer Efficacy : A study focusing on the MCF-7 cell line revealed that specific derivatives exhibited significant cytotoxicity with mechanisms involving apoptosis induction and cell cycle arrest .
  • Antimicrobial Testing : In a comparative antimicrobial study, derivatives were tested against multiple bacterial strains. The results indicated that certain compounds had superior activity compared to conventional antibiotics .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?

The compound is synthesized via multi-step heterocyclic chemistry. Key steps include:

  • Condensation of diethyl oxalate with 1-(4-methoxyphenyl)ethan-1-one using sodium hydride in toluene to form pyrazole intermediates .
  • Cyclization with hydrazine hydrate and subsequent thiolation to generate the triazolo-thiadiazine core .
  • Purification via high-performance liquid chromatography (HPLC) to confirm ≥95% purity. Structural validation uses 1H^1H-NMR, IR spectroscopy, and elemental analysis .

Q. Which spectroscopic methods are critical for structural confirmation?

  • 1H^1H-NMR : Identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, ethyl substituents at δ 1.2–1.5 ppm) .
  • IR Spectroscopy : Detects functional groups (e.g., C=O stretching at 1680–1720 cm1^{-1}, S–N bonds at 620–680 cm1^{-1}) .
  • Elemental Analysis : Validates stoichiometry (C, H, N, S) within ±0.3% of theoretical values .

Q. How can researchers assess initial biological activity?

  • In vitro screening : Test antifungal activity against Candida albicans using broth microdilution (MIC values). Molecular docking against 14-α-demethylase lanosterol (PDB: 3LD6) predicts binding affinity .
  • Antioxidant assays : DPPH radical scavenging at concentrations of 10–100 μM, with IC50_{50} comparisons to ascorbic acid .

Advanced Research Questions

Q. How can reaction yields be improved during cyclization steps?

  • Solvent optimization : Replace toluene with DMF to enhance solubility of intermediates .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate ring closure .
  • Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining >80% yield .

Q. What computational methods validate electronic properties and reactivity?

  • DFT studies : Calculate HOMO-LUMO gaps (e.g., 4.2–4.8 eV) to predict charge-transfer interactions .
  • Molecular dynamics simulations : Model membrane permeability using logP values (e.g., 2.1–2.5) derived from COSMO-RS .

Q. How can contradictory bioactivity data be resolved?

  • Dose-response validation : Repeat assays with stricter purity controls (e.g., HPLC-MS to detect <2% impurities) .
  • Enzyme-specific assays : Compare activity against isolated 14-α-demethylase versus whole-cell models to isolate target effects .

Q. What strategies enhance solubility for in vivo studies?

  • Salt formation : Synthesize hydrochloride or sodium salts to improve aqueous solubility (e.g., 12 mg/mL vs. 0.5 mg/mL for the free base) .
  • Nanoformulation : Use liposomal encapsulation (particle size: 80–120 nm) to enhance bioavailability .

Q. How do structural modifications affect pharmacological profiles?

  • SAR studies : Replace the 4-methoxyphenyl group with halogenated analogs (e.g., 4-fluorophenyl) to boost antifungal potency (MIC reduction from 32 μg/mL to 8 μg/mL) .
  • Heterocycle substitution : Swap triazolo-thiadiazine with triazolo-pyrimidine cores to alter metabolic stability .

Methodological Best Practices

Q. What quality control protocols are essential for reproducibility?

  • Batch consistency : Use differential scanning calorimetry (DSC) to verify polymorphic stability (melting point ±1°C) .
  • Spectroscopic cross-validation : Align NMR/IR data with X-ray crystallography (e.g., CCDC deposition codes for structural certainty) .

Q. How to design experiments aligning with theoretical frameworks?

  • Conceptual linkage : Base synthetic routes on Woodward-Hoffmann rules for pericyclic reactions .
  • Data interpretation : Apply Hammett linear free-energy relationships to predict substituent effects on reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.